![molecular formula C16H18N2O3S B2905270 N-(1,3-benzodioxol-5-ylmethyl)-2-[methyl(thiophen-2-ylmethyl)amino]acetamide CAS No. 1789229-69-1](/img/structure/B2905270.png)
N-(1,3-benzodioxol-5-ylmethyl)-2-[methyl(thiophen-2-ylmethyl)amino]acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(1,3-benzodioxol-5-ylmethyl)-2-[methyl(thiophen-2-ylmethyl)amino]acetamide, commonly known as BMD-AM, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in the field of biomedical research. BMD-AM is a potent inhibitor of the protein kinase C (PKC) family of enzymes, which play critical roles in many cellular processes, including cell growth, differentiation, and apoptosis.
Mechanism of Action
BMD-AM is a potent inhibitor of the N-(1,3-benzodioxol-5-ylmethyl)-2-[methyl(thiophen-2-ylmethyl)amino]acetamide family of enzymes. It works by binding to the ATP-binding site of the enzyme, which prevents the enzyme from phosphorylating its substrates. This leads to a decrease in N-(1,3-benzodioxol-5-ylmethyl)-2-[methyl(thiophen-2-ylmethyl)amino]acetamide activity, which in turn leads to a decrease in the downstream signaling pathways that are activated by N-(1,3-benzodioxol-5-ylmethyl)-2-[methyl(thiophen-2-ylmethyl)amino]acetamides.
Biochemical and Physiological Effects:
Studies have shown that BMD-AM has a number of biochemical and physiological effects. For example, it has been shown to inhibit the growth of cancer cells by inducing apoptosis. It has also been shown to have anti-inflammatory effects by reducing the production of pro-inflammatory cytokines. Additionally, BMD-AM has been shown to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.
Advantages and Limitations for Lab Experiments
One of the major advantages of BMD-AM is its potency as a N-(1,3-benzodioxol-5-ylmethyl)-2-[methyl(thiophen-2-ylmethyl)amino]acetamide inhibitor. It has been shown to have a much higher potency than other N-(1,3-benzodioxol-5-ylmethyl)-2-[methyl(thiophen-2-ylmethyl)amino]acetamide inhibitors, which makes it a valuable tool for studying N-(1,3-benzodioxol-5-ylmethyl)-2-[methyl(thiophen-2-ylmethyl)amino]acetamide signaling pathways. However, one of the limitations of BMD-AM is its potential toxicity. Studies have shown that high concentrations of BMD-AM can be toxic to cells, which can limit its use in certain experiments.
Future Directions
There are several future directions for research on BMD-AM. One area of interest is its potential use as a therapeutic agent for cancer. Studies have shown that BMD-AM has potent anti-cancer effects, and further research is needed to determine its potential as a cancer treatment. Additionally, BMD-AM has been shown to have neuroprotective effects, and further research is needed to determine its potential as a treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's. Finally, further research is needed to determine the optimal dosing and delivery methods for BMD-AM, as well as its potential side effects.
Synthesis Methods
The synthesis of BMD-AM is a complex process that involves several steps. The first step involves the reaction of 2-(methylthiophen-2-ylmethylamino)acetic acid with thionyl chloride to form the corresponding acid chloride. The acid chloride is then reacted with N-(1,3-benzodioxol-5-ylmethyl)amine to form the corresponding amide. The final step involves the reduction of the amide using sodium borohydride to yield BMD-AM.
Scientific Research Applications
BMD-AM has been extensively studied for its potential applications in the field of biomedical research. One of the major areas of interest is its role as a N-(1,3-benzodioxol-5-ylmethyl)-2-[methyl(thiophen-2-ylmethyl)amino]acetamide inhibitor. N-(1,3-benzodioxol-5-ylmethyl)-2-[methyl(thiophen-2-ylmethyl)amino]acetamides are involved in many cellular processes, including cell growth, differentiation, and apoptosis. Inhibition of N-(1,3-benzodioxol-5-ylmethyl)-2-[methyl(thiophen-2-ylmethyl)amino]acetamides by BMD-AM has been shown to have a significant impact on these processes.
properties
IUPAC Name |
N-(1,3-benzodioxol-5-ylmethyl)-2-[methyl(thiophen-2-ylmethyl)amino]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O3S/c1-18(9-13-3-2-6-22-13)10-16(19)17-8-12-4-5-14-15(7-12)21-11-20-14/h2-7H,8-11H2,1H3,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RCCLYFHBOKWXBZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=CC=CS1)CC(=O)NCC2=CC3=C(C=C2)OCO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

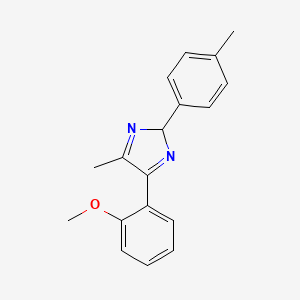
![1-{[4-(hydroxymethyl)phenyl]sulfanyl}-N,N-dimethylformamide](/img/structure/B2905188.png)
![(10Z)-10-(phenylmethylidene)-11-thia-1-azatetracyclo[10.7.0.0^{3,8}.0^{13,18}]nonadeca-3(8),4,6,13(18),14,16-hexaene-9,19-dione](/img/structure/B2905190.png)

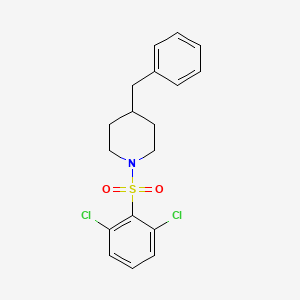
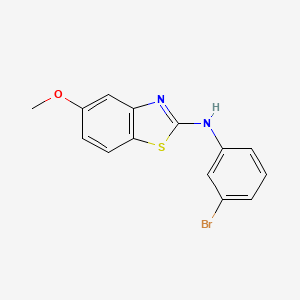
![1-[(4-Chlorophenyl)methyl]-4-[[3-(trifluoromethyl)phenyl]methyl]pyrazine-2,3-dione](/img/structure/B2905196.png)
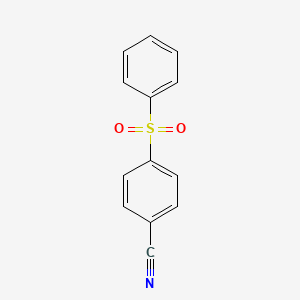
![(2Z)-2-[5-(3,4-dimethylbenzyl)-4-oxo-1,3-thiazolidin-2-ylidene]-3-oxobutanenitrile](/img/structure/B2905198.png)
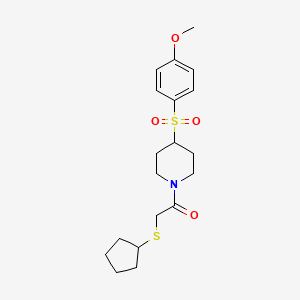

![N-(3-(benzo[d]thiazol-2-yl)-6-ethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-3,4-dimethylbenzamide hydrochloride](/img/structure/B2905204.png)

